(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with multiple functional groups, including chlorodifluoromethoxy, chlorophenyl, methoxyphenyl, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.
4-Chloroamphetamine: A psychoactive compound with a related structure.
Uniqueness
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its combination of functional groups and the presence of a thiazinane ring
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-chlorophenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2F2N3O4S/c1-36-20-10-2-16(3-11-20)15-33-23(34)14-22(38-25(33)32-19-6-4-17(27)5-7-19)24(35)31-18-8-12-21(13-9-18)37-26(28,29)30/h2-13,22H,14-15H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANGQKRGGFYSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.